3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Overview
Description
“3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid” is a chemical compound with the molecular formula C14H13N3O2 . The average molecular weight is 255.27 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyrrole ring . It also contains a carboxylic acid group and a benzyl group .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . The boiling point is approximately 627.0±65.0 °C at 760 mmHg . It has a molar refractivity of 82.1±0.5 cm3 . The compound has 6 H bond acceptors and 2 H bond donors .Scientific Research Applications
Synthesis and Molecular Diversity :Marcotte et al. (2003) demonstrated the synthesis of various 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters. This method allowed the addition of molecular diversity onto the pyrimidine nitrogens, showcasing the compound's utility in diversifying molecular structures (Marcotte, Rombouts, & Lubell, 2003).
Chemical Reactions and Derivative Formation :Denislamova et al. (2011) explored reactions involving similar compounds to create new derivatives, which further highlights the compound's role in enabling the synthesis of complex molecular structures (Denislamova, Bubnov, & Maslivets, 2011).
Structural Analysis and Synthesis Methods :Research by Śladowska and Zawisza (1986) on amides of similar compounds provides insights into various synthesis methods and by-products, which are essential for understanding the compound's chemical behavior (Śladowska & Zawisza, 1986).
Catalysis and Synthesis Optimization :Veisi, Maleki, and Farokhzad (2017) described an electroorganic reaction for synthesizing derivatives of the compound, using an electrogenerated base. This method signifies the compound's role in green chemistry and catalysis (Veisi, Maleki, & Farokhzad, 2017).
Antimicrobial Activities :Vlasov et al. (2015) synthesized derivatives with potential antimicrobial activities, demonstrating the compound's application in developing new antimicrobial agents (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their biological activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by forming covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including antimicrobial and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and more.
Properties
IUPAC Name |
3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-17-8-10(14(20)21)11-12(17)13(19)18(15(22)16-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFWWEKECAVICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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